7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole: is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antitubercular properties.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of certain bacteria , suggesting that they may interact with bacterial proteins or enzymes to disrupt their normal functions.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of certain bacteria , suggesting that they may disrupt bacterial metabolic pathways.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antimicrobial and antitubercular properties.
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic function. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids and proteins further contributes to its molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in gene expression . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth in cancer models without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a pyrazole precursor in the presence of a chlorinating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole share structural similarities but differ in their functional groups and reactivity.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromopyrazole have similar core structures but exhibit different chemical properties.
Uniqueness
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both imidazole and pyrazole rings, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
7-(chloromethyl)-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQXKPYDXNQPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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